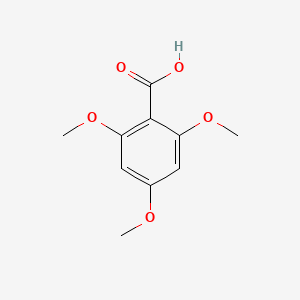

2,4,6-Trimethoxybenzoic acid

Descripción

Significance and Research Relevance within Aromatic Carboxylic Acids

Aromatic carboxylic acids are a fundamental class of organic compounds with wide-ranging importance. The properties of the carboxyl group are generally consistent whether the ring is substituted or unsubstituted. uomustansiriyah.edu.iq However, the nature and position of substituents on the benzene (B151609) ring can profoundly alter the molecule's physical and chemical characteristics.

The three methoxy (B1213986) groups in 2,4,6-trimethoxybenzoic acid enhance its electron-donating properties, which in turn affects its reactivity. cymitquimica.com In the crystalline state, the molecules of this compound form hydrogen-bonded chains, with the carboxyl group adopting a syn conformation. iucr.org The torsion angle between the acid group's plane and the benzene ring is approximately 54.1 degrees. iucr.org This steric hindrance created by the ortho-methoxy groups can necessitate specialized methods for certain reactions, such as esterification. uomustansiriyah.edu.iq

The structural similarity to 2,4,6-trimethylbenzoic acid (mesitoic acid) is noteworthy, as both are sterically hindered aromatic carboxylic acids. uomustansiriyah.edu.iq Research on related compounds like 2,4,6-trimethylbenzoic acid, which is used as an intermediate for dyes, pesticides, and photoinitiators, provides context for the potential applications of its methoxy-substituted counterpart. google.comtandfonline.com

Overview of Key Research Areas

The unique structure of this compound makes it a valuable compound in several key research areas:

Organic Synthesis: It is frequently utilized as a research chemical and an intermediate in the synthesis of other organic compounds. chemicalbook.comlookchem.com Its applications extend to the potential production of pharmaceuticals and agrochemicals. cymitquimica.com

Medicinal Chemistry: While this article will not detail therapeutic uses, it is worth noting that derivatives of benzoic acid are of interest in medicinal chemistry. For instance, the flavonoid metabolite 2,4,6-trihydroxybenzoic acid has been studied for its potential biological activities. nih.gov The structural features of this compound make it a subject of interest in similar research contexts. ontosight.ai

Materials Science: The compound's distinct structure suggests potential applications in materials science. cymitquimica.com Aromatic carboxylic acids, in general, are explored for the creation of new materials.

Coordination Chemistry: There is potential for this compound to be used as a ligand in coordination chemistry. cymitquimica.com The oxygen atoms of the methoxy and carboxyl groups can potentially coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other complex structures.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 570-02-5 |

| IUPAC Name | This compound |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)O)OC |

| InChI | InChI=1S/C10H12O5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H,11,12) |

Sources: nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATAKEDDMQNPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060348 | |

| Record name | 2,4,6-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-02-5 | |

| Record name | 2,4,6-Trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Synthesis of Metal-Organic Complexes Utilizing 2,4,6-Trimethoxybenzoic Acid as a Ligand

This compound (H246-tmbz) serves as a versatile ligand in the construction of metal-organic complexes, particularly with transition metals like copper(II). Its carboxylate group readily coordinates to metal centers, while the methoxy (B1213986) groups influence the resulting structure and properties of the coordination polymer.

Preparation of Copper(II) Carboxylates

The synthesis of copper(II) carboxylates using this compound has been explored to create novel coordination polymers with distinct structural features. These syntheses typically involve the reaction of the acid with a copper(II) salt in an aqueous solution.

Reaction Pathways with Copper(II) Nitrate (B79036)

The reaction between this compound and copper(II) nitrate trihydrate in a neutralized aqueous solution yields a greenish precipitate. mdpi.com This process leads to the formation of a µ-aqua-bridged copper(II) chain molecule, identified as [Cu(246-tmbz)₂(µ-H₂O)₂(H₂O)₂]n (7). mdpi.comdntb.gov.ua Elemental analysis of the resulting compound is consistent with this polynuclear formulation. mdpi.com The synthesis involves neutralizing the carboxylic acid with sodium hydroxide, followed by the addition of an aqueous solution of copper(II) nitrate, which induces the precipitation of the complex. mdpi.com

Table 1: Synthesis of Copper(II) 2,4,6-Trimethoxybenzoate

| Reactants | Product |

|---|---|

| This compound | [Cu(246-tmbz)₂(µ-H₂O)₂(H₂O)₂]n |

| Copper(II) nitrate trihydrate | |

| Sodium hydroxide (for neutralization) |

Analysis of Substitution-Position Effects in Coordination Polymer Construction

The specific placement of the methoxy groups on the benzoic acid ring significantly impacts the final structure of the copper(II) coordination polymer. A comparative study between this compound and its isomer, 2,3,4-trimethoxybenzoic acid (H234-tmbz), reveals this structural influence. mdpi.com

While the reaction with this compound results in the µ-aqua-bridged chain molecule (7), the reaction with 2,3,4-trimethoxybenzoic acid under similar conditions produces a syn-syn-µ-carboxylato-bridged dinuclear copper(II) cluster, [Cu₂(234-tmbz)₄(H₂O)₂] (6). mdpi.comdntb.gov.ua In this dinuclear structure, the two copper atoms are bridged by four carboxylate groups. dntb.gov.ua In contrast, the complex derived from this compound does not form a dinuclear cluster but rather a chain molecule where copper(II) centers are linked by bridging water molecules. mdpi.com This demonstrates that the steric and electronic effects arising from the different substitution patterns of the methoxy groups dictate the coordination mode and the ultimate architecture of the resulting metal-organic complex.

Table 2: Comparison of Copper(II) Complexes from Trimethoxybenzoic Acid Isomers

| Ligand | Complex Formula | Structural Motif |

|---|---|---|

| This compound | [Cu(246-tmbz)₂(µ-H₂O)₂(H₂O)₂]n | µ-Aqua-bridged chain molecule mdpi.com |

Palladium-Mediated Decarboxylation and Carbonylation Strategies

This compound is also a substrate in palladium-mediated reactions, which leverage its structure to facilitate the synthesis of other complex organic molecules like amidines. These transformations often involve decarboxylation as a key step.

One-Pot Synthesis of Amidines from this compound

A palladium-mediated, one-pot synthesis allows for the creation of amidines from aromatic carboxylic acids and carbodiimides. researchgate.net This method is an adaptation of CO₂ Extrusion-Insertion (ExIn) reactions. researchgate.net While the process is generally applicable, the substitution pattern on the aromatic ring influences the reaction kinetics. Specifically, the presence of 2,4,6-trimethoxy substitution on the benzoic acid moiety results in slower reaction rates compared to less substituted analogues like 2,6-dimethoxybenzoic acid. researchgate.net The synthesis is typically performed using stoichiometric amounts of palladium carboxylates, such as palladium trifluoroacetate, which helps to minimize undesired side reactions like protodecarboxylation. researchgate.net

Detailed Mechanistic Studies of CO₂ Extrusion Followed by Carbodiimide Insertion

The mechanism of this transformation has been investigated through both experimental and computational methods. The reaction is understood to proceed through an isoelectronic adaptation of reactions developed for thioamide synthesis. researchgate.net The core of the mechanism involves the decarboxylation of a palladium carboxylate complex, [(L)Pd(O₂CAr)]⁺, to form an arylpalladium intermediate, [(L)PdAr]⁺. researchgate.net

Investigation of Methoxy Substitution Influence on Reaction Kinetics and Mechanisms

The presence of three methoxy (-OCH₃) groups on the benzoic acid ring profoundly influences the kinetics and mechanisms of its synthetic reactions. Methoxy groups are strong activating groups in electrophilic aromatic substitution reactions, a common pathway for introducing functional groups onto a benzene (B151609) ring. Their influence stems from a combination of electronic and steric effects.

Electronic Effects: Methoxy groups exert a powerful electron-donating resonance effect (+M) by delocalizing a lone pair of electrons from the oxygen atom into the aromatic π-system. This increases the electron density of the benzene ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org The presence of three such groups, particularly at the ortho and para positions relative to each other, creates a highly activated aromatic system. This synergistic activation significantly increases the rate of electrophilic substitution compared to benzene or even monosubstituted anisole.

Steric Effects: The methoxy groups at the 2- and 6- (ortho) positions to the carboxylic acid group introduce significant steric hindrance. This steric crowding can influence the regioselectivity of reactions, potentially hindering the approach of reactants to the adjacent positions and the carboxylic acid group itself. This "ortho effect" can also impact the conformation of the molecule, potentially affecting the coplanarity of the carboxylic acid group with the benzene ring and thereby modulating its electronic effects. In some cases, steric hindrance can be the deciding factor in determining the final product distribution, even overriding strong electronic directing effects. nih.gov

The interplay between the strong activating electronic effects of the three methoxy groups and the steric hindrance they create is a key determinant of the reactivity and selectivity observed in the synthesis of this compound and its derivatives. Quantitative kinetic studies on polysubstituted anisole derivatives have shown that the cumulative effect of multiple electron-donating groups leads to a substantial increase in reaction rates. mdpi.com However, the specific rate enhancements and mechanistic pathways for reactions involving the this compound scaffold are a subject of detailed investigation, often requiring careful consideration of both electronic and steric parameters.

Computational Approaches in Synthetic Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for analyzing and predicting synthetic pathways for complex molecules like this compound. dntb.gov.ua These methods provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of reactants, intermediates, and products, which are often difficult to determine experimentally.

Elucidation of Reaction Mechanisms: DFT calculations can be employed to map the potential energy surface of a reaction, identifying the most energetically favorable pathway. For the synthesis of this compound, computational studies could elucidate the mechanism of key steps, such as the carboxylation of 1,3,5-trimethoxybenzene. By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step and understand the factors that control the reaction's efficiency and selectivity. For instance, DFT has been used to investigate the mechanism of cross-coupling reactions, which are sometimes employed in the synthesis of substituted benzoic acids. ruhr-uni-bochum.de

Analysis of Substituent Effects: Computational models can quantify the electronic and steric effects of the methoxy and carboxylic acid groups on the benzene ring. Molecular Electrostatic Potential (MEP) maps, for example, can visualize the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack. dntb.gov.ua Natural Bond Orbital (NBO) analysis can provide a more quantitative measure of electron delocalization and hyperconjugative interactions, helping to explain the activating and deactivating nature of the substituents. These computational insights are crucial for understanding the regioselectivity of reactions and for designing more efficient synthetic routes.

Predicting Reaction Outcomes and Optimizing Conditions: By simulating reactions under different conditions (e.g., with different catalysts, solvents, or temperatures), computational chemistry can help to predict the most favorable conditions for a desired transformation. For example, computational screening of catalysts can identify promising candidates for a specific reaction, reducing the need for extensive experimental optimization. Furthermore, computational analysis can help to understand and predict the influence of steric hindrance from the ortho-methoxy groups on the feasibility of a particular synthetic step. Studies on sterically hindered benzoic acid derivatives have shown that computational approaches can successfully rationalize experimentally observed reactivity patterns. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography and Solid-State Structural Analysis

The solid-state structure of 2,4,6-Trimethoxybenzoic acid has been elucidated through single-crystal X-ray diffraction studies. These investigations provide precise details regarding the molecule's three-dimensional arrangement in the crystalline lattice, its conformational preferences, and the intermolecular forces that govern its crystal packing.

In the crystalline phase, the this compound molecule adopts a specific conformation defined by the orientation of its substituent groups relative to the benzene (B151609) ring. The three methoxy (B1213986) groups are observed to be nearly coplanar with the aromatic ring, indicating a high degree of conjugation. iucr.org The carboxyl group, however, is significantly twisted out of the plane of the benzene ring. The torsion angle between the plane of the acid group and the benzene ring (defined by atoms C6—C1—C11—O12) is 54.1(1)°. iucr.org This orientation is influenced by the steric hindrance imposed by the two ortho-methoxy groups.

| Parameter | Value |

| Carboxyl Group to Benzene Ring Torsion Angle | 54.1(1)° |

Table 1: Torsion angle defining the orientation of the carboxyl group relative to the aromatic ring in this compound.

The crystal structure of this compound is characterized by extensive intermolecular hydrogen bonding, which dictates the formation of a higher-order supramolecular assembly. iucr.orgresearchgate.net Unlike many benzoic acid derivatives that form cyclic dimers, this compound exhibits a chain-like arrangement. iucr.org

In the solid state, molecules of this compound are linked together through intermolecular hydrogen bonds to form infinite one-dimensional chains, a motif known as a catemer. iucr.orgresearchgate.net This specific arrangement arises from the hydrogen interaction between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. iucr.org This head-to-tail hydrogen bonding propagates along a specific crystallographic direction, creating a robust, chain-like supramolecular structure. researchgate.net

The conformation of the carboxyl group and the orientation of the hydrogen bond acceptor are critical to the formation of the catemer structure. In this compound, the carboxyl group adopts a syn conformation, where the acidic proton is on the same side as the carbonyl oxygen. iucr.orgresearchgate.net The hydrogen bond is formed with the lone pair of electrons on the carbonyl oxygen of a neighboring molecule, which is in an anti orientation relative to the C-O single bond of that molecule. iucr.orgresearchgate.net This specific syn-anti hydrogen-bonding mode is a defining feature of its crystal packing. iucr.org

| Feature | Conformation/Orientation |

| Carboxyl Group | syn |

| Hydrogen Bond Acceptor (Lone Pair) | anti |

Table 2: Conformation of the carboxyl group and hydrogen bond acceptor in the catemer structure of this compound.

The packing mode of this compound is distinct when compared to other ortho-alkoxybenzoic acids, which crystallize in different motifs. iucr.org

2-Ethoxybenzoic acid forms monomers due to the formation of an intramolecular hydrogen bond. iucr.org

2,3-Dimethoxybenzoic acid exhibits the more common packing pattern for benzoic acids, forming hydrogen-bonded cyclic dimers. iucr.org

2,6-Dimethoxybenzoic acid and 2,6-dimethoxy-3-nitrobenzoic acid also form catemers, similar to this compound. iucr.org However, a key difference lies in the carboxyl group conformation. 2,6-Dimethoxybenzoic acid exists in an anti conformation, leading to an anti-anti hydrogen bond mode, whereas this compound has a syn conformation. iucr.org

| Compound | Crystal Packing Motif | Carboxyl Conformation |

| This compound | Catemer (Chain) | syn |

| 2-Ethoxybenzoic acid | Monomer (Intramolecular H-bond) | N/A |

| 2,3-Dimethoxybenzoic acid | Dimer | N/A |

| 2,6-Dimethoxybenzoic acid | Catemer (Chain) | anti |

| 2,6-dimethoxy-3-nitrobenzoic acid | Catemer (Chain) | syn |

Table 3: Comparison of crystal packing modes among various alkoxybenzoic acids.

The three methoxy groups in this compound are positioned at the 2, 4, and 6 positions of the benzene ring. X-ray diffraction data reveals that these groups are nearly coplanar with the ring. iucr.org The slight deviation from perfect planarity is quantified by their dihedral angles. These small angles suggest delocalization of the oxygen lone pairs into the aromatic π-system. iucr.org

| Dihedral Angle | Value |

| C3—C2—O21—C21 | 4.2° |

| C5—C4—O41—C41 | -7.0° |

| C5—C6—O61—C61 | 7.7° |

Table 4: Dihedral angles of the methoxy groups relative to the benzene ring in this compound, demonstrating near coplanarity.

Hydrogen Bonding Patterns and Supramolecular Assembly Formation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and dynamics of chemical compounds. In the study of this compound, both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental.

¹H NMR spectroscopy serves as a critical tool for real-time monitoring of chemical reactions, allowing for the identification of transient intermediates and elucidation of reaction mechanisms. By tracking the appearance and disappearance of specific proton signals, researchers can follow the conversion of reactants to products. For instance, in reactions analogous to the esterification of benzoic acid, ¹H NMR can be used to observe the formation of key intermediates researchgate.net.

While specific studies detailing the use of ¹H NMR to probe the reaction intermediates of this compound are not extensively documented in the reviewed literature, the principles remain applicable. During a process such as acid-catalyzed esterification, one could theoretically monitor the proton signals of the methoxy groups and the aromatic ring. Changes in the chemical shifts of these protons would indicate electronic environment alterations as the carboxylic acid group is converted into an ester, potentially passing through a protonated intermediate. The ¹H NMR spectrum of the final this compound product in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to its structure: a singlet for the acidic proton, and separate singlets for the methoxy protons and the aromatic protons, confirming the compound's identity rsc.org.

¹³C NMR spectroscopy provides unambiguous data for the structural confirmation of this compound by identifying each unique carbon atom in the molecule. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group significantly influence the chemical shifts of the aromatic carbons, allowing for precise structural assignment.

The ¹³C NMR spectrum of this compound recorded in CDCl₃ displays a series of distinct peaks that correspond to the ten carbon atoms of the molecule rsc.org. The signals for the carbonyl carbon of the acid group and the aromatic carbons directly attached to the methoxy and carboxyl groups appear at characteristic downfield shifts. The symmetry of the molecule is also reflected in the spectrum. The spectral data provides definitive evidence for the substitution pattern of the benzene ring, confirming the placement of the three methoxy groups and the carboxylic acid function rsc.org.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carboxylic Acid) | 165.38 |

| C-OCH₃ (Aromatic) | 154.38 |

| C-OCH₃ (Aromatic) | 153.68 |

| C-COOH (Aromatic) | 144.03 |

| C-H (Aromatic) | 114.47 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, this technique is particularly useful for investigating its behavior in acidic media and understanding the electronic structure of resulting ionic species.

The UV-Vis absorption spectrum of this compound exhibits distinct characteristics when dissolved in strong acidic solutions, such as sulfuric acid. Studies conducted in sulfuric acid solutions with concentrations ranging from 70% to over 100% show a consistent pattern of band development mst.edu. This indicates that the compound undergoes predictable electronic changes in response to the highly acidic environment.

In a 72.3% sulfuric acid solution, the spectrum of this compound displays two primary absorption bands. One band appears in the lower UV region around 205 nm (2050 Å), and another is observed at 295 nm (2950 Å), which also presents a shoulder at a slightly longer wavelength mst.edu. The position and intensity of these bands are sensitive to the concentration of the acid, reflecting the equilibrium between the neutral molecule and its protonated forms mst.edu.

| Solvent Condition | Absorption Maxima (λmax) |

|---|---|

| 72.3% Sulfuric Acid | ~205 nm |

| 72.3% Sulfuric Acid | ~295 nm (with shoulder) |

In strongly acidic media, this compound is proposed to exist in equilibrium with its protonated form and a corresponding acylium ion. UV-Vis spectroscopy is a key method for detecting these reactive intermediates mst.edu. The formation of these ionic species leads to significant changes in the electronic structure of the molecule, which are observable in the absorption spectrum.

The spectral data for this compound in concentrated sulfuric acid suggest the presence of these charged species mst.edu. This is analogous to studies of similar sterically hindered benzoic acids, such as mesitoic acid (2,4,6-trimethylbenzoic acid), where a strong absorption band observed around 282 nm (2820 Å) in concentrated sulfuric acid was attributed to the formation of the mesitoyl acylium cation mst.edu. The presence of these ions is a crucial factor in understanding the mechanisms of reactions like acid-catalyzed esterification and hydrolysis for sterically hindered benzoic acids mst.edu.

The three methoxy (-OCH₃) groups on the benzene ring of this compound have a profound effect on its UV absorption characteristics when compared to unsubstituted benzoic acid. Methoxy groups are strong auxochromes, meaning they are electron-donating groups that can intensify and shift the absorption bands of a chromophore (in this case, the benzene ring and carboxyl group) to longer wavelengths (a bathochromic or "red" shift).

The methoxy groups at the ortho (2,6) and para (4) positions enhance the resonance within the benzene ring. This electron-donating effect increases the electron density of the aromatic system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for electronic transitions, resulting in absorption at longer wavelengths. Specifically, a para-methoxy group is known to cause a significant bathochromic shift and an increase in absorption intensity in benzoic acid derivatives cdnsciencepub.com. The presence of substituents, whether electron-donating or electron-withdrawing, generally results in a bathochromic shift of the primary absorption band in benzoic acids researchgate.netnih.gov. The cumulative effect of three such powerful electron-donating groups in this compound leads to a distinct absorption spectrum compared to the parent benzoic acid molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the functional groups present in a compound and to gain insights into its molecular structure and bonding.

While specific vibrational mode analysis for coordination complexes of this compound is not extensively documented in the available literature, insights can be drawn from studies on structurally related compounds, such as lanthanide complexes of other trimethoxybenzoic acid isomers.

When this compound acts as a ligand and coordinates to a metal ion, the most significant changes in its IR spectrum are expected in the vibrational modes of the carboxylate group. The coordination of the carboxylate group to a metal center can occur in several modes, including monodentate, bidentate chelating, and bidentate bridging. These different coordination modes influence the symmetric and asymmetric stretching vibrations of the COO⁻ group.

In the IR spectrum of the free this compound, the carboxylic acid group exhibits a characteristic C=O stretching vibration. Upon coordination to a metal ion, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide valuable information about the coordination mode of the carboxylate ligand.

Monodentate coordination: The Δν value is generally larger than that of the ionic salt.

Bidentate chelating coordination: The Δν value is typically smaller than that of the ionic salt.

Bidentate bridging coordination: The Δν value is comparable to that of the ionic salt.

Studies on lanthanide complexes with 2,3,4-trimethoxybenzoic acid have shown that the carboxylate group acts as a bidentate chelating ligand akjournals.com. Similar behavior would be anticipated for complexes of this compound. The IR spectra of such complexes would also exhibit bands corresponding to the methoxy groups and the aromatic ring, which may show slight shifts upon coordination. Additionally, new low-frequency bands corresponding to the metal-oxygen (M-O) stretching vibrations would be observed.

Interactive Data Table: Expected IR Vibrational Modes in Coordination Complexes of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Asymmetric COO⁻ stretch (νₐₛ) | ~1540 - 1650 | Position depends on the metal ion and coordination mode. |

| Symmetric COO⁻ stretch (νₛ) | ~1380 - 1450 | Position depends on the metal ion and coordination mode. |

| C-O-C stretch (methoxy) | ~1200 - 1300 | May show slight shifts upon coordination. |

| Aromatic C=C stretch | ~1450 - 1600 | Typically multiple bands are observed. |

| Metal-Oxygen (M-O) stretch | ~400 - 600 | Appearance of this band confirms coordination. |

The general IR spectrum of this compound displays characteristic absorption bands that correspond to its various functional groups. The spectrum can be interpreted by assigning these bands to specific vibrational modes within the molecule.

The most prominent features in the IR spectrum of this compound include:

A broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The broadness of this band is due to intermolecular hydrogen bonding.

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid.

Several bands in the region of 1450-1600 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic ring.

Strong bands in the 1200-1300 cm⁻¹ region are due to the asymmetric C-O-C stretching of the methoxy groups.

A band around 1100-1150 cm⁻¹ is assigned to the symmetric C-O-C stretching of the methoxy groups.

The in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic ring and the methyl groups of the methoxy substituents appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: General IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1580, ~1470 | Aromatic C=C stretch | Medium to Strong |

| ~1220 | Asymmetric C-O-C stretch (methoxy) | Strong |

| ~1120 | Symmetric C-O-C stretch (methoxy) | Strong |

| ~920 | O-H out-of-plane bend | Medium, Broad |

| ~815 | C-H out-of-plane bend (aromatic) | Strong |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion.

In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first vaporized and separated from other components in a gas chromatograph before being introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (212.20 g/mol ). The fragmentation of the molecular ion provides valuable structural information. Based on GC-MS data, the most abundant ions observed for this compound are at m/z 139, 168, and 125 nih.gov.

A plausible fragmentation pathway to account for these major ions is as follows:

Formation of the molecular ion (m/z 212): The initial step is the ionization of the this compound molecule by the loss of an electron to form the molecular ion, [C₁₀H₁₂O₅]⁺˙.

Formation of the [M-CH₃]⁺ ion (m/z 197): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups.

Formation of the [M-OCH₃]⁺ ion or [M-H₂O-CH₃]⁺ ion (m/z 181): Loss of a methoxy radical (•OCH₃) or a sequential loss of a water molecule and a methyl radical can lead to this fragment.

Formation of the ion at m/z 168: This prominent ion is likely formed by the loss of a molecule of carbon dioxide (CO₂) from the [M-CH₃-H]⁺ ion, a process known as decarboxylation, which is common for benzoic acids. Alternatively, it could arise from the loss of a formyl radical (•CHO) from the [M-CH₃]⁺ ion.

Formation of the ion at m/z 139: This ion can be formed by the subsequent loss of a methyl radical (•CH₃) and then a molecule of carbon monoxide (CO) from the ion at m/z 168.

Formation of the ion at m/z 125: Further fragmentation, possibly through the loss of another methyl radical and subsequent rearrangement, could lead to the formation of this ion.

Interactive Data Table: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 212 | [C₁₀H₁₂O₅]⁺˙ | - |

| 197 | [C₉H₉O₅]⁺ | •CH₃ |

| 181 | [C₉H₉O₄]⁺ | •OCH₃ |

| 168 | [C₉H₁₂O₂]⁺˙ | CO₂ + •CH₃ + H• |

| 139 | [C₈H₇O₂]⁺ | CO + •CH₃ from m/z 168 |

| 125 | [C₇H₅O₂]⁺ | Further fragmentation |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for the study of complex organic and organometallic reactions. DFT calculations could provide significant insights into the behavior of 2,4,6-trimethoxybenzoic acid in various chemical environments.

Palladium-catalyzed reactions, such as cross-coupling and carbonylation, are fundamental in synthetic organic chemistry. DFT calculations are instrumental in elucidating the complex mechanisms of these transformations. For this compound, theoretical studies would likely focus on key mechanistic steps including oxidative addition, transmetalation, migratory insertion, and reductive elimination. The high electron density of the aromatic ring, due to the three methoxy (B1213986) groups, would be a key variable in these calculations, influencing the electron-richness of the substrate and its interaction with the palladium catalyst.

A critical application of quantum chemical calculations is the determination of the energetic landscape of a reaction pathway. This involves calculating the Gibbs free energy of reactants, transition states, and products for each elementary step.

Decarboxylation: The removal of the carboxylic acid group is a potential reaction pathway for this compound, particularly under thermal or catalytic conditions. DFT calculations could model the transition state of the decarboxylation process and determine the associated activation energy. The stability of the resulting aryl anion or aryl-metal intermediate would be a key factor in the calculated energetics.

Carbopalladation: In the context of palladium-catalyzed reactions involving unsaturated partners, carbopalladation is a crucial step where a carbon-palladium bond adds across a carbon-carbon multiple bond. The energetics of this step for an intermediate derived from this compound would be heavily influenced by the steric and electronic effects of the ortho-methoxy groups.

A hypothetical energetic profile for a palladium-catalyzed reaction could be represented in a data table, showcasing the relative energies of key intermediates and transition states.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Oxidative Addition (TS) | Data not available |

| 2 | Aryl-Pd(II) Intermediate | Data not available |

| 3 | Decarboxylation (TS) | Data not available |

| 4 | Aryl-Pd(II) Intermediate (decarboxylated) | Data not available |

| 5 | Carbopalladation (TS) | Data not available |

| 6 | Alkyl-Pd(II) Intermediate | Data not available |

| 7 | Reductive Elimination (TS) | Data not available |

| 8 | Product Complex | Data not available |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from DFT calculations.

While direct and precise prediction of experimental reaction yields from first-principles calculations remains a significant challenge, computational methods can offer valuable qualitative and semi-quantitative assessments. By comparing the activation energies of competing reaction pathways, DFT can predict the major and minor products of a reaction. For instance, if multiple sites on the this compound molecule could react, the calculated energy barriers for each pathway would indicate the most likely outcome.

Electronic Structure Analysis of Reactive Intermediates

The electronic structure of transient species, or reactive intermediates, governs their reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and the analysis of molecular orbitals (e.g., HOMO and LUMO) can provide a detailed picture of the electron distribution in these short-lived species.

For reactive intermediates derived from this compound in a palladium-catalyzed cycle, such as an aryl-palladium complex, electronic structure analysis would reveal the charge distribution, the nature of the carbon-palladium bond, and the influence of the methoxy substituents on the electron density at the metal center and the aryl ligand. This information is crucial for understanding the subsequent steps in the catalytic cycle.

A representative data table could summarize key electronic properties of a hypothetical aryl-palladium intermediate.

| Intermediate | Property | Calculated Value |

| Aryl-Pd(II) Complex | NBO Charge on Palladium | Data not available |

| NBO Charge on Aryl Carbon | Data not available | |

| HOMO Energy (eV) | Data not available | |

| LUMO Energy (eV) | Data not available | |

| HOMO-LUMO Gap (eV) | Data not available |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from electronic structure analysis.

Research on Coordination Chemistry and Supramolecular Assemblies

Copper(II) Carboxylate Complexes Derived from 2,4,6-Trimethoxybenzoic Acid

The reaction of this compound (H246-tmbz) with copper(II) nitrate (B79036) results in the formation of a distinct polynuclear copper(II) chain molecule, a departure from the typical dinuclear "paddle-wheel" clusters often observed with other benzoic acid derivatives. mdpi.com This unique structural motif is a direct consequence of the steric demands of the 2,4,6-trimethoxybenzoate ligand.

While many substituted benzoic acids readily form dinuclear copper(II) clusters, the synthesis of such a complex with this compound has proven to be challenging. mdpi.com Typically, the reaction of a copper(II) salt with a carboxylic acid under appropriate conditions yields a dinuclear species with a characteristic paddle-wheel structure, where four carboxylate ligands bridge two copper(II) centers. mdpi.com However, in the case of this compound, this typical reaction pathway is hindered. mdpi.com

In a comparative study, the reaction of copper(II) nitrate with 2,3,4-trimethoxybenzoic acid yielded the expected dinuclear cluster, [Cu2(234-tmbz)4(H2O)2]. mdpi.com In contrast, the same reaction with this compound did not produce a dinuclear cluster but instead formed a polynuclear chain molecule. mdpi.com

The copper(II) complex formed with this compound is a µ-aqua-bridged chain molecule with the formula [Cu(246-tmbz)2(µ-H2O)2(H2O)2]n. mdpi.com X-ray crystallography revealed that the repeating unit of this polymer consists of a copper(II) ion coordinated to two 2,4,6-trimethoxybenzoate ligands and two bridging water molecules, with two additional water molecules completing the coordination sphere. mdpi.com The bridging water molecules link the copper centers, creating a one-dimensional chain structure. mdpi.com The separation between the copper(II) ions in this chain is 4.1420(5) Å. mdpi.com

Table 1: Crystallographic Data for the Copper(II) Complex of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | [Cu(C10H11O5)2(µ-H2O)2(H2O)2]n |

| Crystal System | Monoclinic |

| Cu···Cu Separation | 4.1420(5) Å |

Data sourced from Mikuriya et al. (2021). mdpi.com

Magnetic susceptibility measurements of the µ-aqua-bridged copper(II) chain molecule derived from this compound were conducted over a temperature range of 1.9–300 K. mdpi.com The results indicated a weak antiferromagnetic interaction between the copper(II) ions, with a J value of -0.21 cm⁻¹. mdpi.com This weak interaction is consistent with the larger separation and the nature of the bridging pathway between the copper centers in the µ-aqua-bridged chain structure. mdpi.com

In contrast, the dinuclear copper(II) cluster formed with 2,3,4-trimethoxybenzoic acid exhibited a much stronger antiferromagnetic interaction (2J = -272 cm⁻¹), which is characteristic of the short Cu···Cu distance (2.6009(7) Å) in the paddle-wheel structure. mdpi.com

Table 2: Magnetic Properties of Copper(II) Carboxylate Complexes

| Complex | Cu···Cu Separation (Å) | Magnetic Interaction (J/2J) |

|---|---|---|

| [Cu(246-tmbz)2(µ-H2O)2(H2O)2]n | 4.1420(5) | J = -0.21 cm⁻¹ |

| [Cu2(234-tmbz)4(H2O)2] | 2.6009(7) | 2J = -272 cm⁻¹ |

Data sourced from Mikuriya et al. (2021). mdpi.com

The formation of the µ-aqua-bridged chain molecule instead of a dinuclear cluster for the 2,4,6-trimethoxybenzoate complex is attributed to the significant steric hindrance caused by the methoxy (B1213986) groups at the 2- and 6-positions of the benzoate (B1203000) ring. mdpi.com For a dinuclear paddle-wheel structure to form, four carboxylate ligands need to bridge the two copper centers in a syn-syn fashion. mdpi.com The bulky methoxy groups in the ortho positions of 2,4,6-trimethoxybenzoate create a crowded environment that prevents the formation of this sterically demanding dinuclear core. mdpi.com

This steric clash forces a large rotation of the benzoate ring relative to the carboxylate plane, with a dihedral angle of 64.0(2)°. mdpi.com This rotation makes the formation of the polynuclear chain, where the ligands are less sterically constrained, more favorable than the formation of a dinuclear cluster. mdpi.com Even with more bulky substituents at the 3, 4, and 5 positions, such as in 3,4,5-trimethoxybenzoic acid, dinuclear clusters are still formed, highlighting the critical role of the ortho-substituents in directing the final structure. mdpi.com

Advanced Studies in Crystal Engineering

The principles of crystal engineering, which involve the understanding and utilization of intermolecular interactions for the design of new solid-state structures, are well-illustrated by this compound. ias.ac.in The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role.

Understanding of Packing Effects in the Environment of the Carboxyl Group

The spatial arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of this compound, the carboxyl group plays a pivotal role in directing the supramolecular assembly through hydrogen bonding.

Detailed crystallographic studies reveal that this compound molecules organize into hydrogen-bonded chains in the crystal lattice. researchgate.net Unlike some other benzoic acid derivatives that form dimeric structures via a pair of O-H···O hydrogen bonds, this compound exhibits a catemeric arrangement, where molecules are linked end-to-end to form infinite chains. researchgate.netnih.gov This structural motif is also observed in related compounds like 2,6-dimethoxybenzoic acid. researchgate.net

The conformation of the carboxyl group is a critical factor in determining the packing mode. In this compound, the carboxyl group adopts a syn conformation. researchgate.net The hydrogen bond acceptor, which is the lone pair of electrons on the carbonyl oxygen, is in an anti orientation relative to the C-C bond of the ring. researchgate.net This specific geometry facilitates the formation of the observed chain structure.

The packing behavior of ortho-alkoxybenzoic acids varies significantly depending on the substitution pattern:

2-Ethoxybenzoic acid forms monomers due to the creation of an intramolecular hydrogen bond. researchgate.net

2,3-Dimethoxybenzoic acid follows the common pattern of forming dimers. researchgate.net

2,6-Dimethoxybenzoic acid and 2,6-dimethoxy-3-nitrobenzoic acid form catemers, or chains, similar to this compound. researchgate.net

In the crystal structure of this compound, the three methoxy groups are nearly coplanar with the benzene (B151609) ring. researchgate.net The crystal packing is further stabilized by other weak interactions. In structurally related compounds, such as 2,6-dibromo-3,4,5-trimethoxybenzoic acid, short contacts between the carbonyl oxygen and the phenyl ring suggest that lone pair(O)···π-hole interactions may also contribute to stabilizing the chain-like arrangement over a dimeric one. nih.gov

The crystallographic data for this compound provides precise details about its solid-state structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C10H12O5 |

| Formula Weight | 212.20 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.097(1) |

| b (Å) | 19.257(1) |

| c (Å) | 10.893(1) |

| β (°) | 106.17(2) |

| Volume (ų) | 1429.8(3) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. researchgate.net

This detailed understanding of the packing effects and supramolecular assembly, governed by the carboxyl group's interactions, is fundamental for its potential application in materials science and as a ligand in coordination chemistry. cymitquimica.com

Biological Activity and Medicinal Chemistry Research with 2,4,6 Trimethoxybenzoic Acid Derivatives

Efflux Pump Inhibitor Research

A series of derivatives of trimethoxybenzoic acid have been investigated for their potential to counteract antibiotic resistance by inhibiting efflux pumps. nih.gov This research is pivotal as the overexpression of these pumps is a key strategy bacteria use to resist antibiotics. nih.govoamjms.eu

In a study exploring previously identified antifouling compounds, a series of trimethoxybenzoic acid derivatives were evaluated for their antimicrobial and EPI potential. nih.gov The minimum inhibitory concentration (MIC) was established for these derivatives against various bacterial and fungal strains to determine their direct antimicrobial capabilities. nih.gov Among the compounds tested, one derivative, in particular, demonstrated notable antibacterial activity against the strains studied. nih.govnih.gov

The primary mechanism investigated for these derivatives is the inhibition of bacterial efflux pumps. nih.gov Key efflux systems targeted in research include the AcrAB-TolC pump in Gram-negative bacteria like Salmonella enterica and the NorA pump in Gram-positive bacteria such as Staphylococcus aureus. nih.gov

To assess the inhibitory action, ethidium (B1194527) bromide (EB) accumulation assays are utilized. EB is a known substrate for many efflux pumps; therefore, an increase in its intracellular accumulation in the presence of a test compound suggests inhibition of the pump. nih.gov

In S. enterica serovar Typhimurium SL1344 (an acrA gene inactivated mutant): Two trimethoxybenzoic acid derivatives, designated as derivatives 5 and 6, were shown to be effective against the efflux of EB. This suggests these compounds have the ability to inhibit bacterial EPs in this Gram-negative model. nih.govnih.gov

In Staphylococcus aureus 272123: Derivative 6 also demonstrated the ability to inhibit efflux pumps in this Gram-positive strain. nih.govnih.gov

These findings indicate that trimethoxybenzoic acid derivatives can interfere with the function of efflux pumps across different bacterial species. nih.gov

Structure-activity relationship (SAR) analyses have been crucial in identifying the key chemical features responsible for the observed EPI activity. nih.gov Studies comparing trimethoxybenzoic acid derivatives with structurally similar gallic acid derivatives have provided significant insights. The primary difference between these two sets of compounds is the presence of methoxy (B1213986) groups in the former and phenolic hydroxyl groups in the latter at the same positions on the benzene (B151609) ring. nih.gov

The research highlighted that the trimethoxybenzoic acid scaffold is important for efflux pump inhibitory activity. nih.govnih.gov It was hypothesized that the presence of phenolic groups, as seen in the gallic acid derivatives, could be detrimental to this specific activity. nih.gov This suggests that the methoxy substitutions are a critical component for the effective inhibition of the tested efflux pumps. nih.gov

To better understand the potential interactions at a molecular level, in silico molecular docking studies were performed. nih.gov A library of 11 trimethoxybenzoic and gallic acid derivatives were computationally docked into the AcrAB-TolC and NorA efflux pump systems. nih.govnih.gov

The docking studies aimed to predict the binding affinity and pose of the derivatives within the pumps. For the AcrAB-TolC system, the derivatives were visualized in the AcrB subunit, which is the inner membrane transporter component. The results predicted that derivatives 5 and 6 bind with the highest affinity within this site. nih.gov Although they are predicted to bind in a similar fashion within the binding site, they interact with different residues. nih.gov These computational findings supported the in vitro results and provided a rationale for the observed EPI activity of these specific derivatives. nih.gov

Efflux pumps are also linked to other bacterial processes critical for virulence and persistence, such as biofilm formation and quorum sensing (QS). nih.gov Efflux pumps can mediate the export of polymeric substances needed for the biofilm matrix and the signal molecules that regulate biofilm formation via QS. nih.gov

Given their activity as EPIs, trimethoxybenzoic acid derivatives 5 and 6 were evaluated for their effect on biofilm formation by S. aureus. The results were varied:

Derivative 5: Showed no influence on biofilm formation. nih.gov

Derivative 6: Displayed a mild effect on the formation of biofilm in S. aureus. nih.gov

These preliminary findings suggest a potential, though not universal, role for these compounds in modulating biofilm development, which warrants further investigation. nih.gov

Table 1: Summary of Biological Activities of Key Trimethoxybenzoic Acid Derivatives

| Derivative | Antimicrobial Activity | Efflux Pump Inhibition (S. Typhimurium) | Efflux Pump Inhibition (S. aureus) | Biofilm Formation Inhibition (S. aureus) |

|---|---|---|---|---|

| Derivative 5 | Not specified as primary activity | Yes nih.govnih.gov | Not specified | No effect nih.gov |

| Derivative 6 | Not specified as primary activity | Yes nih.govnih.gov | Yes nih.govnih.gov | Mild effect nih.gov |

| Derivative 10 | Yes nih.govnih.gov | Not specified | Not specified | Not specified |

Future Research Perspectives and Emerging Applications

Expansion of Synthetic Scope and Exploration of Novel Reaction Mechanisms

2,4,6-Trimethoxybenzoic acid is recognized as a valuable chemical for organic synthesis and other chemical processes. chemicalbook.com The electron-rich nature of the aromatic ring, combined with the directing effects of the methoxy (B1213986) groups, presents opportunities for developing new synthetic methodologies.

Future investigations are expected to focus on:

Catalysis: Exploring the use of this compound and its derivatives as ligands for transition metal catalysts. The oxygen atoms of the methoxy and carboxylate groups could coordinate to metal centers, influencing the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization.

Stereoselective Reactions: Research has shown that the presence and accumulation of methoxy groups on aromatic rings can be essential for the diastereoselectivity of certain processes, such as in intermolecular coupling reactions of cobalt-complexed propargyl radicals. researchgate.net This suggests a promising avenue for future work in using the 2,4,6-trimethoxybenzoyl moiety as a stereochemical control element in asymmetric synthesis. By systematically modifying the structure, new reaction mechanisms that exploit the steric and electronic influence of the methoxy groups could be uncovered.

Novel Derivatives: The synthesis of new derivatives will remain a central theme. This involves not only creating esters and amides from the carboxylic acid group but also exploring reactions on the aromatic ring itself, potentially leading to novel compounds with unique properties.

Advanced Investigations into Coordination Chemistry and Materials Science

Key future research directions include:

Metal-Organic Frameworks (MOFs): There is significant potential in using this compound as an organic linker for the construction of MOFs. In its crystalline state, the acid forms hydrogen-bonded chains, demonstrating its capacity for self-assembly. researchgate.net Researchers will likely explore how its coordination with various metal ions can lead to porous frameworks with tailored properties for applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The ability of the carboxylate group to engage in various coordination modes, combined with the potential for intermolecular interactions involving the methoxy groups, is ripe for exploration in supramolecular chemistry. researchgate.net Studies on related polyhydroxybenzoic acids have shown the generation of interesting supramolecular structures, including chains and complex networks, through coordination with metal ions. researchgate.net Similar investigations with this compound could yield novel materials with interesting photophysical or electronic properties.

Functional Materials: The incorporation of the 2,4,6-trimethoxybenzoyl unit into larger molecular architectures, such as star-shaped molecules or polymers, is an emerging area. nih.gov The electron-donating methoxy groups can be used to tune the electronic properties of these materials, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Further Elucidation of Biological Mechanisms of Action for Derivatives

Recent studies have highlighted the potential of this compound derivatives in the biomedical field, particularly as antimicrobial agents. mdpi.comnih.gov A significant area of interest is their ability to combat antibiotic resistance.

Future research will likely concentrate on:

Efflux Pump Inhibition: A series of derivatives of this compound has been identified as potential efflux pump (EP) inhibitors in bacteria. mdpi.com Efflux pumps are a major mechanism by which bacteria expel antibiotics, leading to resistance. nih.gov Specific derivatives have shown the ability to inhibit these pumps in pathogens like Salmonella enterica and Staphylococcus aureus. mdpi.com Future work must focus on elucidating the precise molecular mechanism of this inhibition. This will involve identifying the specific binding sites on the efflux pump proteins and understanding the structure-activity relationships (SAR) that govern their potency. SAR studies have already indicated that the trimethoxybenzoic acid moiety is crucial for this activity. mdpi.com

Combating Biofilms and Quorum Sensing: Bacterial efflux pumps are also linked to other resistance mechanisms like biofilm formation and quorum sensing (QS), a system of cell-to-cell communication. mdpi.com Since derivatives of this compound can inhibit efflux pumps, a logical next step is to investigate their impact on these related virulence factors. mdpi.com Understanding these effects could lead to multi-pronged strategies for tackling bacterial infections.

Broadening the Scope: While initial studies have focused on antibacterial activity, the structural motif of this compound could be explored for other therapeutic applications. Research on other substituted benzoic acids has revealed antifungal and other biological activities, suggesting that a broader screening of derivatives is warranted. mdpi.comnih.gov

| Derivative | Target Organism | Observed Biological Activity |

|---|---|---|

| Derivative 5 | Salmonella enterica serovar Typhimurium SL1344 | Efflux Pump Inhibition mdpi.com |

| Derivative 6 | S. enterica serovar Typhimurium SL1344 & Staphylococcus aureus 272123 | Efflux Pump Inhibition mdpi.com |

| Derivative 10 | Various bacterial strains | Antibacterial Activity mdpi.com |

Development of Predictive Models for Chemical Behavior and Biological Activity

To accelerate the discovery and optimization of new compounds based on this compound, computational and predictive modeling will play a crucial role. These in silico methods can guide synthetic efforts and provide insights into the mechanisms of action.

Emerging research in this area includes:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building on initial in silico studies, such as the docking of derivatives to efflux pump proteins, future work will involve developing robust QSAR models. mdpi.comnih.gov These models mathematically correlate the structural features of a series of derivatives with their measured biological activity. A well-validated QSAR model could predict the efficacy of new, yet-to-be-synthesized derivatives, saving significant time and resources in the laboratory.

Molecular Dynamics Simulations: To gain a deeper understanding of how these derivatives interact with their biological targets, molecular dynamics (MD) simulations will be employed. For example, MD simulations could model the dynamic binding and unbinding of an efflux pump inhibitor to its target protein, revealing key interactions and conformational changes that are essential for its function.

Machine Learning and AI: As larger datasets of chemical structures and biological activities become available, machine learning and artificial intelligence algorithms can be trained to identify complex patterns that are not apparent from traditional QSAR models. researchgate.net These advanced predictive models could improve the accuracy of bioactivity prediction and help in the de novo design of novel derivatives with enhanced properties. researcher.life

Q & A

Q. Table 1: Comparative Esterification Yields of Trimethoxybenzoic Acid Isomers

| Isomer | Methanol Yield (%) | Key Stabilization Factor |

|---|---|---|

| 2,4,6-Trimethoxy | 78–84 | Steric hindrance limits yield |

| 3,4,5-Trimethoxy | 89 | Resonance stabilization |

| Data derived from controlled esterification studies |

Q. Table 2: Decay Kinetics of Radical Zwitterions

| Compound | Rate Constant (M⁻¹ s⁻¹) | Decay Mechanism |

|---|---|---|

| 2,4,6-Trimethoxybenzoic | 3 × 10⁹ | Second-order, steric collapse |

| 3,4,5-Trimethoxybenzoic | 6 × 10⁴ | Second-order, stable resonance |

| Based on pulse radiolysis experiments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.